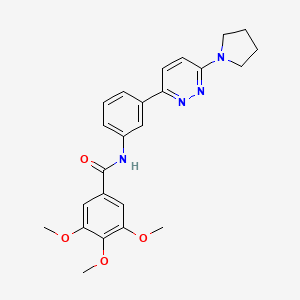

3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-30-20-14-17(15-21(31-2)23(20)32-3)24(29)25-18-8-6-7-16(13-18)19-9-10-22(27-26-19)28-11-4-5-12-28/h6-10,13-15H,4-5,11-12H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGQCNRDSGHAHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.

Amidation Reaction: The acid chloride is then reacted with 3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the pyridazinyl ring, potentially converting it to a dihydropyridazine derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Formation of trimethoxyquinone derivatives.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Halogenated trimethoxyphenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide with structurally related compounds identified in the evidence. Key differences in substituents, core structures, and inferred biological activities are highlighted:

Table 1: Structural and Functional Comparison

| Compound Name (CAS No.) | Core Structure | Key Substituents/Modifications | Inferred Properties/Activities |

|---|---|---|---|

| Target Compound | Benzamide | 3,4,5-Trimethoxy; pyridazin-pyrrolidin-phenyl | Likely kinase inhibition or receptor modulation (high lipophilicity) |

| 3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide (879849-52-2) | Benzamide | 3,5-Dimethoxy; 1-methylpyrazole | Potential CNS activity (pyrazole motifs often target GABAA receptors) |

| 4-[5-[2-[4-(Difluoromethoxy)phenyl]ethenyl]-1,3,4-oxadiazol-2-yl]pyridine (832115-63-6) | Oxadiazole-pyridine | Difluoromethoxy; ethenyl-oxadiazole | Anticancer or anti-inflammatory (oxadiazoles modulate ROS pathways) |

| 2-[1'-Ethyl-3'-methyl-5-(trifluoromethyl)[3,4'-bi-1H-pyrazol]-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine (1005632-07-4) | Bipyrazole-pyrimidine | Trifluoromethyl; methoxyphenyl | Enzyme inhibition (e.g., COX-2 or JAK kinases) |

Key Observations:

Trifluoromethyl groups (e.g., 1005632-07-4) further elevate lipophilicity and electron-withdrawing effects, which may improve target binding but reduce solubility.

Heterocyclic Motifs and Target Specificity :

- The pyridazine-pyrrolidine moiety in the target compound is distinct from the pyrazole in 879849-52-2. Pyridazine rings are less common in CNS drugs but are explored in kinase inhibitors (e.g., crizotinib analogs) .

- Oxadiazole derivatives (832115-63-6) are associated with antioxidant or cytotoxic activities due to their redox-active properties.

Synthetic Accessibility :

- The target compound ’s synthesis likely involves multi-step coupling reactions (e.g., Suzuki-Miyaura for pyridazine-phenyl linkage), whereas 879849-52-2 may be synthesized via simpler amide coupling.

Crystallographic Support: Structural validation of such compounds often employs SHELX-based refinement, as seen in small-molecule crystallography .

Biological Activity

3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide, a compound with significant structural complexity, has garnered attention for its potential biological activities, particularly in oncology. This article synthesizes current research findings on the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 414.53 g/mol. The compound features multiple functional groups that contribute to its biological activity, including methoxy groups and a pyrrolidine moiety.

Biological Activity Overview

Research has highlighted several key areas regarding the biological activity of this compound:

-

Cytotoxicity :

- Studies have shown that compounds bearing similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 3,4,5-trimethoxyphenyl moieties demonstrated high cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines .

-

Mechanism of Action :

- The cytotoxic effects are primarily attributed to the disruption of microtubule dynamics and induction of cell cycle arrest. Specifically, compounds have been observed to induce G2/M phase arrest and apoptosis in cancer cells through mechanisms involving the activation of c-Jun N-terminal kinase (JNK) .

- Additionally, docking studies suggest that these compounds exhibit high binding affinities to tubulin and cyclin-dependent kinase 2 (CDK-2), further elucidating their potential as anti-cancer agents .

- Resistance Mechanisms :

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Cytotoxicity | Significant against MCF-7, A549, PC-3 cell lines |

| Cell Cycle Arrest | Induces G2/M phase arrest |

| Apoptosis Induction | Activates JNK pathway leading to apoptosis |

| Binding Affinity | High affinity for tubulin and CDK-2 |

| Resistance Mechanism | Not a substrate for P-glycoprotein |

Case Study 1: Cytotoxicity Assessment

In a study evaluating various derivatives of the compound, it was found that several analogs exhibited IC50 values in the low micromolar range against MCF-7 cells. The most potent analogs were further subjected to mechanistic studies which revealed that they induced apoptosis through mitochondrial pathways, characterized by increased levels of pro-apoptotic factors such as cytochrome c release and caspase activation .

Case Study 2: In Vivo Efficacy

In vivo studies using murine models have demonstrated that administration of the compound resulted in significant tumor regression in xenograft models. The treatment was associated with reduced tumor proliferation markers and increased apoptosis within the tumor tissue .

Q & A

Q. What are the key structural features of 3,4,5-trimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide, and how do they influence its biological activity?

The compound features a trimethoxy-substituted benzamide core linked to a pyridazine ring substituted with a pyrrolidine moiety. The pyrrolidine ring introduces conformational flexibility, while the pyridazine and trimethoxy groups contribute to π-π stacking and hydrogen-bonding interactions with biological targets like kinases or G-protein-coupled receptors. Structural analogs (e.g., pyridazine-pyrrolidine hybrids) have demonstrated activity in modulating signaling pathways, suggesting similar mechanisms for this compound .

Q. What synthetic strategies are commonly employed to prepare this compound?

Synthesis typically involves multi-step reactions:

- Step 1: Coupling of 3,4,5-trimethoxybenzoyl chloride with a substituted aniline intermediate.

- Step 2: Functionalization of the pyridazine ring via nucleophilic aromatic substitution (e.g., replacing a halogen with pyrrolidine). Critical parameters include temperature control (e.g., 60–80°C for amide bond formation) and catalysts like DIPEA for efficient substitution .

Q. How is the compound characterized to confirm its structure and purity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]+ calculated for C25H28N4O4: 473.21).

- HPLC: Purity assessment (>95% by reverse-phase chromatography) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?

SAR strategies include:

- Pyrrolidine modification: Replacing pyrrolidine with morpholine or piperidine to alter target affinity (e.g., morpholine enhances solubility but reduces kinase inhibition ).

- Methoxy group tuning: Removing one methoxy group (e.g., 3,4-dimethoxy analogs) to assess steric and electronic effects on receptor binding . Computational docking (e.g., using AutoDock Vina) paired with in vitro assays (IC50 measurements) validates hypotheses .

Q. What crystallographic data are available for related compounds, and how can they guide refinement of this compound’s structure?

Crystallographic studies of analogs (e.g., 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide, PDB ID: 4Y0) reveal bond lengths (C-N: ~1.33 Å, C-C: ~1.54 Å) and dihedral angles critical for planar amide conformations. SHELXL refinement tools can resolve torsional strain in the pyridazine-pyrrolidine linkage to enhance stability .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound compare, and what methodological adjustments address discrepancies?

- In vitro: High metabolic stability in liver microsomes (t1/2 > 60 min) but poor aqueous solubility (<10 µM in PBS).

- In vivo: Rapid clearance in rodent models due to glucuronidation of the methoxy groups. Solutions: Prodrug strategies (e.g., esterification of methoxy groups) or nanoparticle encapsulation improve bioavailability .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies in IC50 values (e.g., kinase inhibition vs. GPCR modulation) may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardized protocols (e.g., Eurofins Panlabs® selectivity panels) and orthogonal assays (e.g., radioligand binding with [³H]VUF15485 analogs) validate target specificity .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes, and how can they be improved?

- Challenge: Low yields (<40%) in pyridazine functionalization due to steric hindrance.

- Solution: Microwave-assisted synthesis (120°C, 30 min) or transition-metal catalysis (e.g., Pd-mediated coupling) enhances efficiency .

Q. How can researchers address poor solubility in biological assays?

- Co-solvents: Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes.

- Structural modification: Introduce polar groups (e.g., sulfonamide) without disrupting pharmacophore integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.